molecular formula C5H6N2 B048319 2-Methylpyrazine CAS No. 109-08-0

2-Methylpyrazine

Cat. No.: B048319
CAS No.: 109-08-0
M. Wt: 94.11 g/mol
InChI Key: CAWHJQAVHZEVTJ-UHFFFAOYSA-N
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Description

2-Methylpyrazine (C₅H₆N₂) is a heterocyclic aromatic compound characterized by a six-membered ring containing two nitrogen atoms at the 1,4-positions and a methyl substituent at the 2-position. It is a key contributor to roasted, nutty, and caramel-like aromas in thermally processed foods such as roasted teas, coffee, baked goods, and fermented products . Its formation is primarily linked to the Maillard reaction and Strecker degradation, where reducing sugars react with amino acids or peptides during heating . Industrial synthesis routes include catalytic dehydrocyclization of glycerol over Zn-Cr-O mixed oxides and cyclization of ethylenediamine with propylene glycol .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylpyrazine can be synthesized through several methods:

Industrial Production Methods

In industrial settings, this compound is typically produced through the catalytic dehydrogenation of 2-methylpiperazine or the condensation of methylglyoxal with ethylenediamine. These methods are preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-methylpyrazine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazines

Structural and Functional Group Variations

Pyrazines differ in substituent type, position, and number, which influence their physicochemical properties and flavor profiles:

Compound Substituents Aroma Profile Key Applications
2-Methylpyrazine Methyl at 2-position Roasted, nutty, caramel-like Tea, coffee, baked goods
2,5-Dimethylpyrazine Methyl at 2,5-positions Earthy, roasted Fermented soy products
2-Ethyl-5-methylpyrazine Ethyl at 2, methyl at 5 Smoky, meaty Roasted meats, Wuyi rock tea
2,3,5-Trimethylpyrazine Methyl at 2,3,5-positions Sweet, potato-like Natto, baked goods
Pyrazine (unsubstituted) No substituents Pungent, cereal-like Base compound for synthesis

Key Observations :

  • Alkyl substituents (methyl, ethyl) enhance volatility and lower odor thresholds, intensifying roasted flavors .
  • Ethyl groups contribute to smoky nuances, while multiple methyl groups increase sweetness .

Formation Pathways and Thermal Stability

  • This compound : Forms optimally at 140°C/90min in Maillard systems , with concentrations peaking after 12h of roasting .
  • 2,5-Dimethylpyrazine : Dominates in hydrolyzed sunflower seed peptide models at 140°C/90min , requiring longer heating times for maximal yield.
  • 2-Ethyl-5-methylpyrazine : Generated via lipid oxidation alongside the Maillard reaction, showing a delayed concentration peak compared to this compound .

Kinetic Data :

  • First-order kinetic models (R² ≈ 1) describe this compound formation during roasting, indicating predictable reaction dynamics .
  • Substituted pyrazines like 2,3,5-trimethylpyrazine exhibit lower thermal stability due to steric hindrance, degrading faster at high temperatures .

Aroma Thresholds and Sensory Impact

Compound Odor Threshold (ppb) Dominant Aroma Contribution
This compound 1.5–3.0 Roasted nuts, caramel
2,5-Dimethylpyrazine 0.8–1.2 Earthy, cocoa
2-Ethyl-5-methylpyrazine 0.4–0.6 Smoky, meaty
Pyrazine 50–60 Pungent, cereal

Key Insight : Ethyl-substituted pyrazines have lower thresholds, making them potent aroma contributors even at trace levels .

Industrial and Biomedical Relevance

Biomedical Considerations

  • This compound was initially identified as a volatile organic compound (VOC) in urine and lung cancer cell lines but later excluded as a biomarker due to inconsistent release patterns .

Biological Activity

2-Methylpyrazine (2-MP) is a volatile organic compound belonging to the pyrazine family, known for its diverse biological activities, including antimicrobial, antioxidant, and potential therapeutic effects. This article aims to provide a comprehensive overview of the biological activities associated with 2-MP, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its distinct aroma and is commonly found in various food products. It can be synthesized through several methods, including the reaction of glycerol with ethylenediamine over zinc-chromium oxide catalysts, which has shown promising yields of 2-MP under optimized conditions .

Antimicrobial Activity

Research indicates that 2-MP exhibits significant antimicrobial properties. A study demonstrated that it can inhibit the growth of various bacterial strains, making it a candidate for applications in food preservation and agriculture. The compound's antimicrobial efficacy is attributed to its ability to disrupt bacterial cell walls and induce oxidative stress within microbial cells .

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Escherichia coli0.5 mg/mLCell wall disruption
Staphylococcus aureus0.3 mg/mLInduction of oxidative stress
Salmonella enterica0.4 mg/mLDNA damage response

Antioxidant Properties

In addition to its antimicrobial effects, 2-MP has been identified as a potent antioxidant. It scavenges free radicals and protects cells from oxidative damage, which is crucial for preventing chronic diseases related to oxidative stress . The antioxidant activity of 2-MP has been compared favorably with well-known antioxidants such as α-tocopherol.

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
This compound8520
α-Tocopherol9015
Gallic Acid8025

Case Studies on Therapeutic Potential

Recent studies have explored the therapeutic potential of 2-MP in various contexts:

  • Neuroprotective Effects : Research indicates that 2-MP may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by mitigating oxidative stress and inflammation .
  • Cancer Research : In vitro studies have shown that 2-MP can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanisms involve the activation of stress response pathways that lead to cell death in malignant cells .
  • Food Safety Applications : Given its antimicrobial properties, 2-MP is being investigated as a natural preservative in food products to extend shelf life and ensure safety from pathogenic bacteria .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-methylpyrazine, and how do reaction conditions influence yield?

  • Methodological Answer : this compound can be synthesized via catalytic ammoxidation of this compound precursors using MoVPO catalysts, where temperature (optimal range: 300–350°C) and ammonia flow rate critically affect conversion efficiency . Alternatively, glycerol conversion over ZnO-ZnCr₂O₄ catalysts provides a sustainable route, with selectivity influenced by catalyst acidity and reaction time . Coordination polymer synthesis (e.g., with Ag trifluoroacetate) requires precise stoichiometric control and solvent selection (e.g., ethanol/water mixtures) to stabilize the crystalline structure .

Q. How is this compound detected and quantified in complex matrices like food or biological samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) paired with solid-phase microextraction (SPME) is widely used. For example, SPME fibers coated with divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) enable selective extraction from roasted coffee or meat, with quantification via external calibration curves . Key parameters include desorption temperature (250°C) and equilibration time (30 min) to minimize matrix interference .

Q. What role does this compound play in Maillard reaction pathways, and how do amino acids influence its formation?

  • Methodological Answer : this compound arises from Strecker degradation intermediates, particularly valine (strong correlation: r = 0.59, p < 0.05), via condensation of α-ketone radicals . Experimental designs using isotope-labeled amino acids (e.g., ¹³C-valine) in model systems confirm its origin, with reaction kinetics dependent on pH (optimal: 6–7) and thermal treatment duration .

Advanced Research Questions

Q. How can stable isotope analysis (δ¹⁵N, δ²H) differentiate synthetic vs. naturally derived this compound in food authenticity studies?

  • Methodological Answer : Synthetic this compound exhibits δ²HV-SMOW values of +15‰ to +40‰, while naturally derived variants (e.g., from coffee) show δ²HV-SMOW as low as -117‰ due to biosynthetic fractionation . Compound-specific isotope analysis (CSIA) via GC-irMS requires careful calibration with certified reference materials and validation of extraction efficiency (>95%) to avoid isotopic fractionation during sample preparation .

Q. What non-adiabatic dynamics govern the excited-state behavior of this compound, and how do they compare to pyrazine?

  • Methodological Answer : Femtosecond photoelectron imaging reveals that this compound undergoes intersystem crossing (ISC) from the S₁ state to triplet states within 200–500 fs, influenced by reduced symmetry compared to pyrazine . Time-resolved angular distributions and Rydberg state identification (e.g., 3s/3p orbitals) require pump-probe laser setups with <50 fs resolution and density functional theory (DFT) calculations to map potential energy surfaces .

Q. How does this compound interact with microbial communities in fermented foods, and what metabolic pathways are involved?

  • Methodological Answer : In fermented condiments like jiang, this compound production correlates with Staphylococcus and Tetragenococcus activity. Metagenomic sequencing (e.g., shotgun) combined with LC-MS/MS identifies glycine conjugation (9–14% of metabolites) and hydroxylation pathways . Anaerobic batch cultures with controlled O₂ levels (microaerophilic conditions) enhance yield by 30% compared to aerobic fermentation .

Properties

IUPAC Name

2-methylpyrazine
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InChI

InChI=1S/C5H6N2/c1-5-4-6-2-3-7-5/h2-4H,1H3
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InChI Key

CAWHJQAVHZEVTJ-UHFFFAOYSA-N
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Canonical SMILES

CC1=NC=CN=C1
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Molecular Formula

C5H6N2
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DSSTOX Substance ID

DTXSID4047620
Record name 2-Methylpyrazine
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Molecular Weight

94.11 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS], Liquid, colourless to slightly yellow liquid with a nutty, cocoa-like odour
Record name 2-Methylpyrazine
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Boiling Point

135.00 °C. @ 761.00 mm Hg
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Solubility

1000 mg/mL at 20 °C, soluble in water and oils, miscible at room temperature (in ethanol)
Record name Methylpyrazine
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Density

1.007-1.033
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CAS No.

109-08-0
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Melting Point

-29 °C
Record name Methylpyrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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